4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene
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Overview
Description
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of 4-Methylphenol: The initial step involves the nitration of 4-methylphenol to introduce nitro groups at specific positions on the aromatic ring.
Etherification: The nitrated product undergoes etherification with 2-(5-methyl-2-nitrophenoxy)ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).
Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. The nitro groups can be reduced to amines, which are common pharmacophores in drug design.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: Similar in structure but lacks the ether linkage.
2-(5-Methyl-2-nitrophenoxy)ethanol: Contains the ether linkage but only one nitro group.
4-Methyl-2-nitroanisole: Similar aromatic structure with a methoxy group instead of an ethoxy linkage.
Uniqueness
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is unique due to its dual nitro groups and ether linkages, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-11-3-5-13(17(19)20)15(9-11)23-7-8-24-16-10-12(2)4-6-14(16)18(21)22/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOUJWCHNZHTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190232 |
Source
|
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-06-9 |
Source
|
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96315-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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